Phenylfluorone

Descripción

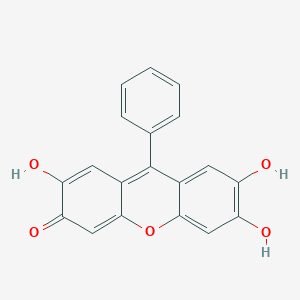

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,6,7-trihydroxy-9-phenylxanthen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O5/c20-13-6-11-17(8-15(13)22)24-18-9-16(23)14(21)7-12(18)19(11)10-4-2-1-3-5-10/h1-9,20-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCFOUBAMGLLKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061355 | |

| Record name | 3H-Xanthen-3-one, 2,6,7-trihydroxy-9-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange powder; [Alfa Aesar MSDS] | |

| Record name | 9-Phenyl-2,3-7-trihydroxy-6-fluorone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10672 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

975-17-7 | |

| Record name | Phenylfluorone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=975-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorone black | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000975177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylfluorone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylfluorone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Xanthen-3-one, 2,6,7-trihydroxy-9-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-Xanthen-3-one, 2,6,7-trihydroxy-9-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,7-trihydroxy-9-phenylxanthen-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLFLUORONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73861AE9L7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phenylfluorone: A Comprehensive Technical Guide to Synthesis and Reaction Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylfluorone, chemically known as 9-phenyl-2,3,7-trihydroxy-6-fluorone, is a xanthene dye of significant interest in various scientific domains. Its utility as a sensitive chromogenic reagent for the spectrophotometric determination of metal ions is well-established. This technical guide provides an in-depth exploration of the synthesis of this compound, including detailed experimental protocols and a thorough examination of the underlying reaction mechanism. Quantitative data is presented in structured tables for comparative analysis, and key pathways are visualized using diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is a member of the fluorone family of dyes, characterized by a xanthene core structure. First synthesized in the early 20th century, its primary application lies in analytical chemistry as a chelating agent that forms colored complexes with various metal ions, enabling their quantitative determination.[1] The compound typically appears as a dark red or purplish-red solid.[1] Beyond its analytical applications, the broader class of xanthene and benzoxanthene compounds, to which this compound belongs, exhibits a range of biological activities, including antibacterial, anti-inflammatory, and anti-viral properties, highlighting their potential in medicinal chemistry and drug development.[2] This guide aims to provide a comprehensive resource on the synthesis and reaction mechanism of this compound to support ongoing research and development efforts.

This compound Synthesis

The synthesis of this compound is typically achieved through a condensation reaction between a resorcinol derivative and a derivative of phthalic anhydride under acidic conditions.[1] A common approach involves a two-step synthesis to produce "Fluorone black," a 9-phenyl derivative of 2,3,7-trihydroxy-fluorone, with reported efficiencies around 80%.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₂O₅ | |

| Molecular Weight | 320.30 g/mol | N/A |

| Appearance | Dark red or purplish-red solid | |

| Melting Point | >300 °C | N/A |

| Solubility | Sparingly soluble in water, soluble in ethanol and chloroform |

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 9-phenyl-2,3,7-trihydroxy-6-fluorone, based on established condensation methodologies.

Materials:

-

Resorcinol

-

Phthalic anhydride derivative (e.g., 4-phenylphthalic anhydride)

-

Zinc chloride (catalyst)

-

Concentrated Sulfuric Acid

-

Ethanol

-

Ammonia solution

-

Hydrochloric acid

Procedure:

-

Condensation: A mixture of resorcinol (2 molar equivalents) and the appropriate phthalic anhydride derivative (1 molar equivalent) is heated in the presence of a catalytic amount of zinc chloride or concentrated sulfuric acid. The reaction is typically carried out at a temperature range of 180-200 °C for several hours.

-

Hydrolysis: The resulting crude product is then hydrolyzed by boiling with dilute sulfuric acid to open the lactone ring.

-

Purification: The crude this compound is collected by filtration and purified. A common method is recrystallization from warm, acidified ethanol with the subsequent addition of ammonia to precipitate the purified product. Alternatively, for removal of impurities, a Soxhlet extraction with ethanol for 10 hours can be employed.

-

Drying: The purified this compound is dried in a vacuum oven.

Note: The structure of the synthesized product should be confirmed using spectroscopic methods such as ¹H NMR and ¹³C NMR.

Reaction Mechanism

The synthesis of this compound proceeds via an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation, followed by a series of condensation and cyclization steps. The reaction mechanism is outlined below.

Step 1: Formation of the Electrophile In the presence of a strong acid catalyst like concentrated sulfuric acid or a Lewis acid such as zinc chloride, the phthalic anhydride derivative is protonated or coordinated, which activates the carbonyl group and generates a highly electrophilic acylium ion intermediate.

Step 2: Electrophilic Aromatic Substitution (First Condensation) A molecule of resorcinol, which is highly activated towards electrophilic attack due to its two hydroxyl groups, attacks the acylium ion. This results in the formation of a new carbon-carbon bond and a tetrahedral intermediate. Subsequent dehydration leads to the formation of a substituted benzophenone derivative.

Step 3: Second Condensation and Cyclization A second molecule of resorcinol then reacts with the remaining carbonyl group of the benzophenone intermediate. This is followed by an intramolecular cyclization (ether formation) and subsequent dehydration to form the characteristic xanthene ring system of the fluorone core.

Visualizing the Synthesis and Mechanism

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Reaction Mechanism Pathway

The diagram below outlines the key steps in the reaction mechanism for the formation of the this compound core.

Caption: Simplified reaction mechanism for this compound synthesis.

Conclusion

This technical guide has provided a detailed overview of the synthesis and reaction mechanism of this compound. The experimental protocols, while generalized, offer a solid foundation for laboratory synthesis. The elucidated reaction mechanism, presented with clear diagrams, provides insight into the chemical transformations involved. The collation of quantitative data into a structured format allows for easy reference. It is anticipated that this guide will serve as a valuable resource for researchers and professionals engaged in analytical chemistry, materials science, and drug discovery, facilitating further innovation and application of this versatile molecule.

References

Phenylfluorone (CAS 975-17-7): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Chemical Properties, Analytical Applications, and Methodologies of a Key Chromogenic and Fluorogenic Agent.

Phenylfluorone, with the CAS number 975-17-7, is a xanthene dye that has carved a significant niche in analytical chemistry and various research fields.[1] Its utility stems from its pronounced chromogenic and fluorogenic properties, particularly its ability to form intensely colored and fluorescent complexes with a variety of metal ions. This technical guide provides a comprehensive overview of this compound, including its fundamental properties, detailed experimental protocols for its primary applications, and its relevance to the field of drug development.

Core Chemical and Physical Properties

This compound, also known by synonyms such as 9-Phenyl-2,3,7-trihydroxy-6-fluorone and Fluorone Black, is an organic compound with the chemical formula C₁₉H₁₂O₅.[2][3] At room temperature, it typically presents as a dark red or purplish-red solid powder.[1] While sparingly soluble in water, it exhibits solubility in organic solvents like ethanol, acetone, and chloroform.[2]

This dye is renowned for its ability to act as a chelating agent, forming stable complexes with various metal ions. This property is the cornerstone of its widespread use in spectrophotometric and fluorometric analysis. The formation of these complexes leads to significant shifts in the absorption and emission spectra, allowing for the sensitive and selective quantification of target metal ions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 975-17-7 |

| Molecular Formula | C₁₉H₁₂O₅ |

| Molecular Weight | 320.30 g/mol |

| Appearance | Dark red to purplish-red powder |

| Melting Point | >300 °C |

| Solubility | Soluble in ethanol, acetone, chloroform; Sparingly soluble in water |

Synthesis and Purification

This compound is exclusively produced through industrial synthesis, with no known natural sources. The typical synthesis involves the condensation reaction of resorcinol and a phthalic anhydride derivative under acidic conditions, often catalyzed by zinc chloride.

For high-purity applications, such as in analytical chemistry and research, purification is crucial. A common laboratory-scale purification method involves recrystallization from warm, acidified ethanol by the addition of ammonia. Another effective technique is Soxhlet extraction with ethanol to remove impurities. The purity of the final product can be assessed by techniques such as paper electrophoresis.

Applications in Analytical Chemistry and Drug Development

The primary application of this compound lies in its role as a chromogenic and fluorogenic reagent for the spectrophotometric and fluorometric determination of various metal ions. Its high sensitivity and selectivity for certain metals make it an invaluable tool in environmental analysis, materials science, and, significantly, in areas relevant to drug development.

In the context of drug development, the precise quantification of metal ions is critical in several stages:

-

Preclinical Toxicology: Heavy metal contamination in drug formulations can lead to severe toxicity. This compound-based methods can be employed for the sensitive detection of trace metal impurities in active pharmaceutical ingredients (APIs) and excipients, ensuring the safety of the final drug product.

-

Drug-Metal Interactions: Some therapeutic agents can chelate essential metal ions in the body, potentially leading to adverse effects. In vitro assays using this compound can be developed to screen for such interactions early in the drug discovery process.

-

Analysis of Biological Samples: this compound is used for the determination of metal ions in biological matrices such as blood serum. This is crucial for monitoring metal levels in patients during clinical trials, especially for drugs that may affect metal homeostasis.

While this compound is not known to be directly involved in any specific biological signaling pathways, its utility as a fluorescent probe allows for the visualization and quantification of metal ions that are themselves key players in numerous signaling cascades and enzymatic processes.

Experimental Protocols

The following sections provide detailed methodologies for the spectrophotometric determination of copper, germanium, and molybdenum using this compound. These protocols are synthesized from established analytical methods and are intended to serve as a comprehensive guide for researchers.

Spectrophotometric Determination of Copper(II)

This method is suitable for the determination of trace amounts of copper in various samples, including biological fluids.

Reagents:

-

Standard Copper(II) solution (1000 ppm)

-

This compound solution (0.05% w/v in ethanol)

-

Cetylpyridinium chloride (CPC) solution (1% w/v)

-

Buffer solution (pH 5.5, acetate buffer)

Procedure:

-

To a 25 mL volumetric flask, add an aliquot of the sample solution containing 1-10 µg of Copper(II).

-

Add 5 mL of the acetate buffer solution (pH 5.5).

-

Add 2 mL of the 1% CPC solution and mix well.

-

Add 1 mL of the 0.05% this compound solution and dilute to the mark with deionized water.

-

Allow the solution to stand for 10 minutes for full color development.

-

Measure the absorbance of the solution at the wavelength of maximum absorption (λmax) against a reagent blank prepared in the same manner without the copper sample.

-

Construct a calibration curve using standard copper solutions of known concentrations.

-

Determine the concentration of copper in the sample from the calibration curve.

Table 2: Quantitative Data for Copper(II)-Phenylfluorone Complex

| Parameter | Value |

| λmax | ~540 nm |

| Molar Absorptivity (ε) | > 1 x 10⁵ L·mol⁻¹·cm⁻¹ |

| Beer's Law Range | Varies with conditions, typically in the low µg/mL range |

Spectrophotometric Determination of Germanium(IV)

This protocol is widely used for the determination of germanium in various matrices.

Reagents:

-

Standard Germanium(IV) solution (100 ppm)

-

This compound solution (0.05% w/v in ethanol)

-

Gum arabic solution (0.5% w/v)

-

Hydrochloric acid (HCl), 1 M

Procedure:

-

Pipette an aliquot of the sample solution containing 0.5-5 µg of Germanium(IV) into a 50 mL volumetric flask.

-

Add 10 mL of 1 M HCl.

-

Add 5 mL of the 0.5% gum arabic solution and mix thoroughly.

-

Add 10 mL of the 0.05% this compound solution and make up to the mark with deionized water.

-

Allow the solution to stand for 30 minutes.

-

Measure the absorbance at the λmax against a reagent blank.

-

Prepare a calibration curve using standard germanium solutions.

-

Calculate the germanium concentration in the sample.

Table 3: Quantitative Data for Germanium(IV)-Phenylfluorone Complex

| Parameter | Value |

| λmax | ~510 nm |

| Molar Absorptivity (ε) | ~1.4 x 10⁵ L·mol⁻¹·cm⁻¹ |

| Beer's Law Range | Up to ~1 µg/mL |

Spectrophotometric Determination of Molybdenum(VI)

This method is effective for the quantification of molybdenum in various samples.

Reagents:

-

Standard Molybdenum(VI) solution (100 ppm)

-

This compound solution (0.025% w/v in ethanol)

-

Cetyltrimethylammonium bromide (CTAB) solution (0.1% w/v)

-

Hydrochloric acid (HCl), 0.1 M

Procedure:

-

To a 25 mL volumetric flask, add a sample aliquot containing 0.2-2 µg of Molybdenum(VI).

-

Add 10 mL of 0.1 M HCl.

-

Add 2 mL of the 0.1% CTAB solution and mix.

-

Add 2 mL of the 0.025% this compound solution and dilute to volume with deionized water.

-

Let the solution stand for 15 minutes.

-

Measure the absorbance at the λmax against a reagent blank.

-

Construct a calibration curve with standard molybdenum solutions.

-

Determine the molybdenum concentration in the sample.

Table 4: Quantitative Data for Molybdenum(VI)-Phenylfluorone Complex

| Parameter | Value |

| λmax | ~530 nm |

| Molar Absorptivity (ε) | ~1.2 x 10⁵ L·mol⁻¹·cm⁻¹ |

| Beer's Law Range | Up to ~0.1 µg/mL |

Visualizations

The following diagrams illustrate the general workflows for the spectrophotometric determination of metal ions using this compound and the logical relationship of its applications in a drug development context.

References

Phenylfluorone: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available solubility and stability data for phenylfluorone (also known as 9-Phenyl-2,3,7-trihydroxy-6-fluorone). Due to a lack of specific quantitative data in publicly available literature, this guide focuses on providing detailed experimental protocols for researchers to determine these crucial parameters. The methodologies outlined are based on established principles for the analysis of similar chemical entities.

This compound: Core Properties

This compound is an organic compound that presents as an orange to brown-red powder. It is commonly utilized as a reagent in the spectrophotometric determination of various metals.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₁₂O₅ |

| Molecular Weight | 320.30 g/mol |

| Appearance | Orange to brown-red powder |

| Storage Temperature | Below 30°C |

Solubility Profile

Currently, only qualitative solubility data for this compound is widely available. The compound is reported to be soluble in several organic solvents and sparingly soluble in water.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Water | Sparingly Soluble |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following shake-flask method is recommended. This protocol is a standard procedure for determining the equilibrium solubility of a compound.

Materials:

-

This compound powder

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS) at various pH values)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C and 37°C to assess temperature dependence).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

-

Quantification:

-

Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

-

The following diagram illustrates the experimental workflow for determining this compound solubility.

Stability Profile

Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to assess the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions, in accordance with ICH guidelines.

Materials:

-

This compound (in solid form and in solution)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Water bath or oven for thermal stress

-

Photostability chamber with controlled light and UV exposure

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Procedure:

-

Acid and Base Hydrolysis:

-

Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.

-

Store the solutions at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

-

At specified time points, withdraw samples, neutralize them, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound in the presence of an oxidizing agent (e.g., 3% H₂O₂).

-

Store the solution at room temperature for a defined period.

-

Analyze samples at various time points by HPLC.

-

-

Thermal Degradation:

-

Expose solid this compound and a solution of this compound to elevated temperatures (e.g., 60°C, 80°C) in a controlled oven.

-

Analyze samples at different time intervals.

-

-

Photostability:

-

Expose solid this compound and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Include a dark control sample wrapped in aluminum foil to differentiate between light-induced and thermal degradation.

-

Analyze the exposed and control samples by HPLC.

-

Analysis of Results:

For each stress condition, the following should be evaluated:

-

Assay of this compound: To determine the extent of degradation.

-

Chromatographic Purity: To detect and quantify any degradation products. A PDA detector can help assess peak purity, while an MS detector can aid in the identification of degradation products.

-

Mass Balance: To account for the initial amount of this compound and its degradation products.

The following diagram illustrates a general workflow for a forced degradation study.

Data Presentation

The quantitative data obtained from the experimental protocols described above should be summarized in clear and structured tables for easy comparison and analysis.

Table 3: Example - Quantitative Solubility of this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water | [Insert experimental data] | [Insert experimental data] |

| Ethanol | [Insert experimental data] | [Insert experimental data] |

| Acetonitrile | [Insert experimental data] | [Insert experimental data] |

| DMSO | [Insert experimental data] | [Insert experimental data] |

| PBS (pH 7.4) | [Insert experimental data] | [Insert experimental data] |

Table 4: Example - Summary of Forced Degradation Study of this compound

| Stress Condition | Duration | This compound Remaining (%) | Number of Degradants | Major Degradant (% Area) |

| 0.1 M HCl (60°C) | 24h | [Data] | [Data] | [Data] |

| 0.1 M NaOH (RT) | 24h | [Data] | [Data] | [Data] |

| 3% H₂O₂ (RT) | 24h | [Data] | [Data] | [Data] |

| Thermal (80°C, solid) | 7 days | [Data] | [Data] | [Data] |

| Photostability (ICH Q1B) | - | [Data] | [Data] | [Data] |

Conclusion

While specific quantitative solubility and stability data for this compound are not extensively documented, this guide provides the necessary framework for researchers to determine these critical parameters. The detailed experimental protocols for quantitative solubility determination and forced degradation studies offer a robust starting point for a thorough characterization of this compound. The resulting data will be invaluable for its application in research, and particularly for those in the field of drug development where such information is a regulatory requirement and fundamental to ensuring product quality, efficacy, and safety.

Phenylfluorone: An In-Depth Technical Guide to its Mechanism of Action in Metal Ion Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylfluorone (PF), a xanthene dye, has established itself as a versatile and sensitive chromogenic and fluorogenic reagent in the field of analytical chemistry, particularly for the spectrophotometric determination of a range of metal ions. Its utility stems from its ability to form stable, colored complexes with various metal cations, leading to a significant and measurable change in the absorption spectrum of the solution. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in metal ion detection, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

The fundamental principle behind this compound's detection capability lies in its molecular structure, which features multiple hydroxyl groups and a conjugated system. These functional groups act as coordination sites for metal ions, leading to the formation of chelate complexes. This complexation event alters the electronic structure of the this compound molecule, resulting in a bathochromic (red) shift in its maximum absorbance wavelength (λmax) and an increase in its molar absorptivity. The intensity of the resulting color is directly proportional to the concentration of the metal ion, forming the basis for quantitative analysis via spectrophotometry.

Core Mechanism of Action

The interaction between this compound and a metal ion (Mⁿ⁺) can be generalized by the following equilibrium reaction:

PF + Mⁿ⁺ ⇌ [M(PF)]ⁿ⁺

In this reaction, the this compound molecule acts as a ligand, donating lone pairs of electrons from its hydroxyl groups to the metal ion's vacant orbitals to form a coordination complex. The formation of this complex is influenced by several factors, including pH, the concentration of the reactants, and the presence of surfactants or other auxiliary complexing agents that can enhance the sensitivity and stability of the complex.

Quantitative Data for Metal Ion Detection

The following table summarizes the key quantitative parameters for the spectrophotometric determination of various metal ions using this compound.

| Metal Ion | Wavelength (λmax) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Linear Range (µg/mL) | Limit of Detection (LOD) (µg/mL) |

| Tin (Sn⁴⁺) | 530 nm | Not explicitly found | 0.012 - 0.12 | 0.03[1] |

| Molybdenum (Mo⁶⁺) | 526 nm | 1.05 x 10⁵ | 0.02 - 0.14 | Not explicitly found |

| Germanium (Ge⁴⁺) | 505 nm | 1.39 x 10⁵ | 0.025 - 0.5 | Not explicitly found |

| Copper (Cu²⁺) | 535 nm | Not explicitly found | 0.1 - 1.2 | Not explicitly found |

| Zinc (Zn²⁺) | 510 nm | Not explicitly found | 0.1 - 1.0 | Not explicitly found |

| Bismuth (Bi³⁺) | Data not available | Data not available | Data not available | Data not available |

| Thorium (Th⁴⁺) | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for the spectrophotometric determination of key metal ions using this compound.

Determination of Tin (Sn⁴⁺)

This protocol is a generalized procedure based on available literature.[1][2]

1. Reagent Preparation:

- Standard Tin Solution (1000 µg/mL): Dissolve 1.000 g of pure tin metal in 100 mL of concentrated hydrochloric acid. Gently heat to facilitate dissolution. After cooling, dilute to 1000 mL with deionized water in a volumetric flask. Prepare working standards by serial dilution.

- This compound Solution (0.05% w/v): Dissolve 0.05 g of this compound in 100 mL of absolute ethanol containing 0.5 mL of concentrated hydrochloric acid. Store in a dark bottle.

- Gelatin Solution (1% w/v): Dissolve 1 g of gelatin in 100 mL of hot deionized water. Cool before use.

- Ascorbic Acid Solution (5% w/v): Dissolve 5 g of ascorbic acid in 100 mL of deionized water. Prepare fresh daily.

- Acetate Buffer (pH 4.5): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.

2. Experimental Workflow:

3. Calibration Curve:

- Prepare a series of standard solutions containing 0, 2, 4, 6, 8, and 10 µg of tin in 25 mL volumetric flasks.

- Follow the experimental workflow for each standard.

- Plot a graph of absorbance versus concentration to obtain the calibration curve.

4. Sample Analysis:

- Take an appropriate aliquot of the sample solution in a 25 mL volumetric flask.

- Follow the experimental workflow.

- Determine the concentration of tin in the sample from the calibration curve.

Determination of Molybdenum (Mo⁶⁺)

This protocol is a generalized procedure.

1. Reagent Preparation:

- Standard Molybdenum Solution (1000 µg/mL): Dissolve 1.840 g of ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) in deionized water and dilute to 1000 mL.

- This compound Solution (0.05% w/v): As prepared for tin determination.

- Hydrochloric Acid (1 M): Prepare by diluting concentrated HCl.

- Cetyltrimethylammonium Bromide (CTAB) Solution (1% w/v): Dissolve 1 g of CTAB in 100 mL of deionized water.

2. Experimental Workflow:

3. Calibration and Sample Analysis:

- Follow the same procedure as for tin, using appropriate concentrations of molybdenum standards.

Conclusion

This compound remains a valuable reagent for the spectrophotometric determination of various metal ions due to its sensitivity, ease of use, and the formation of intensely colored complexes. The core mechanism involves a chelation reaction that alters the electronic properties of the this compound molecule, leading to a measurable color change. While the method is well-established for several metal ions, further research is needed to fully characterize its interaction with elements like bismuth and thorium and to optimize the experimental conditions for their determination. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to utilize this compound effectively in their analytical work.

References

Phenylfluorone: A Technical Guide to its Absorption and Emission Spectra

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylfluorone, scientifically known as 9-Phenyl-2,3,7-trihydroxy-6-fluorone, is a xanthene dye widely recognized for its utility as a sensitive chromogenic reagent in the spectrophotometric determination of various metal ions, including germanium and tin.[1][2] Its pronounced color change upon chelation with metals is the basis for these analytical applications. Beyond its role in metal analysis, the inherent photophysical properties of this compound, namely its absorption and potential fluorescence emission, are of significant interest to researchers in materials science and drug development for applications such as fluorescent probes and cellular imaging.

This in-depth technical guide provides a comprehensive overview of the absorption and emission spectra of this compound. It includes a summary of available quantitative data, detailed experimental protocols for spectral characterization, and a discussion of the factors influencing its photophysical properties.

Core Photophysical Properties of this compound

The electronic absorption and emission characteristics of a molecule like this compound are dictated by its chemical structure, which features an extended π-conjugated system within the xanthene core, substituted with hydroxyl and phenyl groups. These features are expected to give rise to distinct spectral properties.

Absorption Spectrum

This compound exhibits strong absorption in the visible region of the electromagnetic spectrum. The absorption spectrum is characterized by a broad band, with the position of the maximum absorption wavelength (λmax) being sensitive to the solvent environment and pH. While comprehensive spectral data for the free ligand across various conditions is not extensively documented in publicly available literature, some key data points have been reported.

Emission Spectrum

The fluorescence properties of this compound are not as well-characterized as its absorption characteristics. While structurally related to highly fluorescent compounds like fluorescein, detailed information regarding the fluorescence emission spectrum, excitation spectrum, and quantum yield of this compound is sparse.[3][4][5] However, its structural similarity to other fluorescent dyes suggests that it may exhibit fluorescence, the characteristics of which would be highly dependent on environmental factors.

Quantitative Spectral Data

The following table summarizes the available quantitative data for the absorption of this compound. It is important to note that much of the available data pertains to its metal complexes.

| Parameter | Value | Conditions | Reference |

| Absorption Maximum (λmax) | 550 ± 5 nm | Aqueous NaOH | |

| Absorption Maximum of Ge(IV)-PF Complex | 508 nm | Carbon tetrachloride/Ethanol | |

| Absorption Maximum of Ge(IV)-PF Complex | 525 nm | Toluene/N,N-Dimethylformamide | |

| Absorption Maximum of Sn(IV)-PF Complex | 525 nm | 36% v/v Ethanol, pH 1 | |

| Molar Absorptivity of Ge(IV)-PF Complex (ε) | ~16 x 10⁴ L·mol⁻¹·cm⁻¹ | At 508 nm in CCl₄/Ethanol | |

| Molar Absorptivity of Ge(IV)-PF Complex (ε) | 7.08 x 10⁴ L·mol⁻¹·cm⁻¹ | At 525 nm in Toluene/DMF |

Factors Influencing Spectral Properties

The absorption and emission spectra of this compound are significantly influenced by several factors:

-

pH: The hydroxyl groups on the this compound molecule can undergo protonation or deprotonation depending on the pH of the solution. This alters the electronic structure of the molecule and, consequently, its absorption and emission spectra. For instance, in an alkaline solution (aqueous NaOH), the λmax is observed at approximately 550 nm, which is likely due to the deprotonation of the hydroxyl groups.

-

Solvent Polarity: The polarity of the solvent can affect the energy levels of the ground and excited states of the molecule, leading to shifts in the absorption and emission maxima (solvatochromism).

-

Metal Ion Chelation: The formation of a complex between this compound and a metal ion leads to a significant change in the electronic distribution and conformation of the dye, resulting in a pronounced bathochromic (red) shift of the absorption maximum. This property is the foundation of its use in spectrophotometric analysis.

Experimental Protocols

The following sections provide detailed methodologies for the determination of the absorption and emission spectra of this compound.

Preparation of this compound Stock Solution

-

Purification: Commercial this compound may contain impurities. For accurate spectral measurements, purification by recrystallization from warm, acidified ethanol by the addition of ammonia can be performed. The purity can be checked by techniques such as HPLC or paper electrophoresis.

-

Stock Solution Preparation: Accurately weigh a precise amount of purified this compound and dissolve it in a suitable solvent, such as ethanol or dimethylformamide (DMF), to prepare a stock solution of known concentration (e.g., 1 mM). This compound is sparingly soluble in water but soluble in chloroform and ethanol.

Measurement of Absorption Spectrum

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is required.

-

Solvent Selection: Choose a spectroscopic grade solvent in which this compound is soluble and that is transparent in the wavelength range of interest (e.g., ethanol, methanol, or DMF).

-

Sample Preparation: Prepare a series of dilutions of the this compound stock solution in the chosen solvent to determine the molar absorptivity. The concentrations should be chosen such that the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).

-

Measurement Procedure: a. Record a baseline spectrum with the cuvette filled with the pure solvent. b. Measure the absorbance spectrum of each this compound solution from approximately 350 nm to 700 nm. c. Identify the wavelength of maximum absorbance (λmax).

-

Data Analysis: a. Calculate the molar absorptivity (ε) at λmax using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). b. Plot absorbance versus concentration to confirm linearity.

Measurement of Fluorescence Emission and Excitation Spectra

-

Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator is required.

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Measurement of Emission Spectrum: a. Set the excitation monochromator to the determined λmax from the absorption spectrum. b. Scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to approximately 800 nm. c. The resulting spectrum will show the fluorescence emission profile, and the wavelength of maximum intensity is the emission maximum (λem).

-

Measurement of Excitation Spectrum: a. Set the emission monochromator to the determined λem. b. Scan the excitation monochromator over a wavelength range covering the absorption spectrum (e.g., 350 nm to 600 nm). c. The resulting spectrum should resemble the absorption spectrum and confirms the optimal excitation wavelength.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) can be determined relative to a well-characterized standard.

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as this compound (e.g., fluorescein in 0.1 M NaOH, Φf = 0.95).

-

Procedure: a. Prepare solutions of the standard and this compound with identical absorbance at the same excitation wavelength. b. Record the fluorescence emission spectrum for both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths). c. Integrate the area under the emission curves for both the standard (A_std) and the sample (A_smp).

-

Calculation: The quantum yield of the sample (Φf_smp) is calculated using the following equation:

Φf_smp = Φf_std * (A_smp / A_std) * (η_smp² / η_std²)

where Φf_std is the quantum yield of the standard, and η_smp and η_std are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used for both, the refractive index term can be neglected.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

Caption: Workflow for determining the absorption spectrum and molar absorptivity of this compound.

Caption: Workflow for determining the fluorescence spectra and quantum yield of this compound.

Conclusion

This compound is a valuable chromogenic reagent with interesting, though not fully characterized, photophysical properties. This guide provides a summary of the available spectral data and detailed protocols for its comprehensive characterization. The significant influence of environmental factors such as pH and solvent polarity on its absorption and emission spectra highlights the need for careful experimental design. For researchers and professionals in drug development and materials science, a thorough understanding and experimental determination of the fluorescence properties of this compound could unlock its potential in a broader range of applications beyond traditional analytical chemistry.

References

Phenylfluorone: An In-depth Technical Guide to its Fluorescent Properties and Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylfluorone (2,6,7-Trihydroxy-9-phenyl-3H-xanthen-3-one) is a xanthene dye recognized for its utility as a chromogenic and fluorescent indicator, particularly in the complexometric determination of metal ions.[1][2] Its inherent fluorescence properties are pivotal to its application in various analytical and biological contexts.[1] This technical guide provides a comprehensive overview of the core principles governing the fluorescence of this compound, details on factors influencing its emission, and a generalized experimental protocol for the determination of its fluorescence quantum yield.

Core Concepts in this compound Fluorescence

The fluorescence of this compound, like other xanthene dyes, is governed by the absorption of light at a specific wavelength, which excites the molecule to a higher electronic state. The subsequent return to the ground state is accompanied by the emission of a photon at a longer wavelength. This process is influenced by several structural and environmental factors.

Factors Influencing Fluorescence

The fluorescence intensity and spectral characteristics of this compound can be significantly affected by a variety of factors:

-

Solvent Polarity: The polarity of the solvent can influence the energy levels of the excited state, potentially leading to shifts in the emission spectrum.

-

pH: The phenolic hydroxyl groups in the this compound structure mean that its ionization state is pH-dependent, which can alter its absorption and fluorescence properties.

-

Temperature: Increased temperature generally leads to a decrease in fluorescence intensity due to enhanced non-radiative decay processes.

-

Concentration: At high concentrations, quenching effects can lead to a decrease in fluorescence intensity.

-

Presence of Quenchers: Certain molecules, particularly heavy metals and some organic compounds, can decrease the fluorescence intensity through various quenching mechanisms.[1]

Quantitative Fluorescent Properties

As previously stated, specific quantitative data for the intrinsic fluorescence of this compound is not available in the public domain. The table below is provided as a template for researchers to populate once experimental data has been acquired.

| Property | Value | Conditions (e.g., Solvent, pH, Temperature) |

| Excitation Maximum (λex) | Data not available in literature | |

| Emission Maximum (λem) | Data not available in literature | |

| Stokes Shift | Data not available in literature | |

| Quantum Yield (Φf) | Data not available in literature | |

| Molar Extinction Coefficient (ε) | Data not available in literature |

Experimental Protocol: Determination of Fluorescence Quantum Yield (Relative Method)

The following is a detailed, generalized protocol for determining the fluorescence quantum yield of a compound like this compound using the relative method. This method involves comparing the fluorescence of the sample to that of a well-characterized fluorescence standard with a known quantum yield.

Materials and Equipment

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

This compound (or sample of interest)

-

Fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, fluorescein in 0.1 M NaOH)

-

High-purity solvents

Experimental Workflow

The process for determining the relative fluorescence quantum yield can be visualized as follows:

Caption: Workflow for determining relative fluorescence quantum yield.

Detailed Steps:

-

Selection of a Fluorescence Standard: Choose a standard that has an absorption and emission profile in a similar spectral region to the sample. The quantum yield of the standard should be well-documented and stable.

-

Solvent Selection: Use the same high-purity solvent for both the sample and the standard to minimize solvent-dependent effects.

-

Preparation of Stock Solutions: Prepare stock solutions of both the this compound and the fluorescence standard in the chosen solvent.

-

Preparation of Dilute Solutions: From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement:

-

Set the excitation wavelength (λex) on the UV-Vis spectrophotometer. This should ideally be the wavelength of maximum absorption for the sample.

-

Measure and record the absorbance of each of the dilute solutions of both the sample and the standard at λex.

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each of the dilute solutions of the sample and the standard.

-

The excitation wavelength should be the same as that used for the absorbance measurements.

-

Ensure that the experimental parameters (e.g., slit widths, detector voltage) are kept constant for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Determine the gradient (slope) of the resulting straight lines for both the sample (Grad_sample) and the standard (Grad_std).

-

-

Quantum Yield Calculation: The quantum yield of the sample (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

Where:

-

Φf_std is the known quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).

-

Logical Relationship for Quantum Yield Calculation

The relationship between the measured parameters and the final quantum yield value is illustrated in the following diagram:

Caption: Logical flow for relative quantum yield determination.

Conclusion

While specific photophysical data for this compound remains to be fully characterized in the scientific literature, its role as a fluorescent probe is well-established. This guide provides the necessary theoretical background and a robust experimental framework for researchers to determine the fluorescence quantum yield of this compound and similar compounds. The provided methodologies and workflows are intended to empower scientists in drug development and other research fields to quantitatively assess the fluorescent properties of molecules of interest, thereby facilitating their application in advanced analytical and imaging techniques.

References

An In-Depth Technical Guide to the Synthesis of Phenylfluorone Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of phenylfluorone derivatives and their analogs. Phenylfluorones, a class of compounds based on the 9-phenyl-2,3,7-trihydroxy-6-fluorone scaffold, have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and explores the potential signaling pathways through which these compounds may exert their effects.

Core Synthetic Strategies

The synthesis of this compound derivatives primarily revolves around the condensation of a resorcinol derivative with an aromatic aldehyde, followed by oxidative cyclization. Two main strategies are prevalent: a reliable one-pot synthesis and a two-step approach that allows for the isolation of an intermediate.

One-Pot Synthesis of 9-Aryl-2,6,7-trihydroxyxanthen-3-ones

A prevalent and efficient method for synthesizing the this compound core involves a one-pot reaction. This approach typically utilizes 1,2,4-triacetoxybenzene as a stable precursor to 1,2,4-trihydroxybenzene, which condenses with a substituted aromatic aldehyde in an acidic medium. The subsequent oxidation, often facilitated by air or a mild oxidizing agent, leads to the formation of the xanthenone ring system.

Two-Step Synthesis of 9-Aryl-6-hydroxy-3H-xanthen-3-ones

A two-step method offers greater control over the reaction, particularly when dealing with sensitive substrates. This process involves the initial acid-catalyzed condensation of a resorcinol derivative (such as fluororesorcinol) with an aromatic aldehyde to form a triarylmethane intermediate. This intermediate is then isolated and subsequently subjected to oxidative cyclization to yield the final xanthenone product.[1][2]

Quantitative Data on this compound Synthesis

The following table summarizes the yields of various this compound derivatives synthesized via the one-pot and two-step methodologies. This data is intended for comparative purposes to aid in the selection of the most appropriate synthetic route for a desired derivative.

| Derivative | Aryl Substituent | Synthetic Method | Yield (%) | Reference |

| 9-Phenyl-2,6,7-trihydroxyxanthen-3-one | Phenyl | One-pot | 75 | [3] |

| 9-(4-Hydroxyphenyl)-2,6,7-trihydroxyxanthen-3-one | 4-Hydroxyphenyl | One-pot | 82 | [3] |

| 9-(4-Methoxyphenyl)-2,6,7-trihydroxyxanthen-3-one | 4-Methoxyphenyl | One-pot | 78 | [3] |

| 9-(4-Chlorophenyl)-2,6,7-trihydroxyxanthen-3-one | 4-Chlorophenyl | One-pot | 72 | |

| 9-(4-Nitrophenyl)-2,6,7-trihydroxyxanthen-3-one | 4-Nitrophenyl | One-pot | 65 | |

| 9-Phenyl-6-hydroxy-3H-xanthen-3-one | Phenyl | Two-step | 68 | |

| 9-(4-Methoxyphenyl)-6-hydroxy-3H-xanthen-3-one | 4-Methoxyphenyl | Two-step | 71 |

Experimental Protocols

Protocol 1: General One-Pot Synthesis of 9-Aryl-2,6,7-trihydroxyxanthen-3-ones

-

Reaction Setup: A mixture of 1,2,4-triacetoxybenzene (1 equivalent) and the desired aromatic aldehyde (1 equivalent) is dissolved in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Acid Catalysis: A strong acid, typically concentrated sulfuric acid or hydrochloric acid, is added dropwise to the reaction mixture to catalyze the condensation.

-

Reaction Conditions: The mixture is heated to reflux and stirred for a period of 4 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Oxidative Work-up: After completion of the condensation, the reaction mixture is cooled to room temperature and exposed to air, which often facilitates the oxidation to the final product. In some cases, a mild oxidizing agent may be added.

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 9-aryl-2,6,7-trihydroxyxanthen-3-one derivative.

Protocol 2: Two-Step Synthesis of 9-Aryl-6-hydroxy-3H-xanthen-3-ones

Step 1: Synthesis of the Triarylmethane Intermediate

-

Reactant Preparation: 4-Fluororesorcinol (2 equivalents) and the desired aromatic aldehyde (1 equivalent) are dissolved in a suitable solvent.

-

Acid-Catalyzed Condensation: A controlled amount of acid is added to the solution to initiate the condensation reaction. The reaction is typically stirred for 2 hours.

-

Intermediate Isolation: The reaction mixture is worked up to isolate the crude triarylmethane intermediate.

Step 2: Oxidative Cyclization

-

Oxidation: The crude triarylmethane intermediate from the previous step is dissolved in an appropriate solvent.

-

Addition of Oxidizing Agent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is added as the oxidizing agent to facilitate the cyclization to the xanthenone ring system.

-

Purification: The final product is purified using column chromatography or recrystallization to yield the pure 9-aryl-6-hydroxy-3H-xanthen-3-one.

Potential Signaling Pathways and Biological Activity

This compound derivatives, sharing structural similarities with flavonoids, are being investigated for their potential to modulate key cellular signaling pathways implicated in various diseases, particularly cancer and inflammatory conditions. Their antioxidant properties are also a significant area of research.

Inhibition of VEGFR-2 Signaling

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 tyrosine kinase domain can block downstream signaling cascades. The structural features of this compound derivatives make them potential candidates for VEGFR-2 inhibition.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers. Flavonoids, which are structurally analogous to phenylfluorones, have been shown to inhibit the PI3K/Akt pathway.

Antioxidant Mechanism

The antioxidant activity of this compound derivatives is attributed to their phenolic hydroxyl groups, which can donate a hydrogen atom or an electron to neutralize free radicals. The primary mechanisms are believed to be hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT).

Conclusion

This technical guide provides a foundational understanding of the synthesis and potential biological activities of this compound derivatives. The one-pot and two-step synthetic methods offer versatile routes to a wide range of analogs. The preliminary evidence suggesting their interaction with key signaling pathways like VEGFR-2 and PI3K/Akt, coupled with their inherent antioxidant properties, positions this compound derivatives as a promising class of compounds for further investigation in drug discovery and development. The provided protocols and data serve as a valuable resource for researchers in this field.

References

Phenylfluorone MSDS and safety precautions

An In-depth Technical Guide to Phenylfluorone: Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of this compound (CAS No. 975-17-7). It also details its application in experimental protocols, particularly in the spectrophotometric determination of heavy metals, for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, also known as 9-Phenyl-2,3,7-trihydroxy-6-fluorone, is an organic compound belonging to the xanthene dye family.[1] It typically appears as an orange to brown-red powder.[2]

| Property | Value | Source |

| Chemical Formula | C₁₉H₁₂O₅ | TCI Chemicals[3], CymitQuimica[4] |

| Molecular Weight | 320.30 g/mol | PubChem[5], TCI America |

| CAS Number | 975-17-7 | TCI Chemicals, PubChem |

| EC Number | 213-550-3 | TCI Chemicals |

| Appearance | Orange to brown-red powder/crystal | Loba Chemie, TCI America |

| Melting Point | >300 °C / 572 °F | Fisher Scientific, Loba Chemie |

| Solubility | Soluble in chloroform, ethanol, and acetone. Sparingly soluble in water. | ChemicalBook, CymitQuimica |

| Storage Temperature | Room temperature, store below +30°C. Keep in a dry, cool, and well-ventilated place. | ChemicalBook, Loba Chemie |

Safety and Hazard Information

This compound is classified as an irritant and may cause skin, eye, and respiratory irritation. While acute toxicity is low, prolonged exposure may lead to health risks.

| Hazard Category | GHS Classification | Precautionary Statements |

| Skin Irritation | Category 2 | H315: Causes skin irritation. |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation. |

| Respiratory Irritation | Category 3 (Single Exposure) | H335: May cause respiratory irritation. |

Signal Word: Warning

Hazard Pictogram: (This is a placeholder for a GHS pictogram, as I cannot generate images)

Handling and Personal Protective Equipment (PPE)

Safe handling of this compound is crucial to minimize exposure risks. Always handle in a well-ventilated area or with a local exhaust system.

| PPE | Specification |

| Eye Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH). |

| Hand Protection | Chemical impermeable gloves (inspected prior to use). |

| Body Protection | Fire/flame resistant and impervious clothing. Long-sleeved work clothes. |

| Respiratory Protection | Dust respirator. Use a full-face respirator if exposure limits are exceeded. |

First Aid Measures

In case of exposure, follow these first aid procedures:

| Exposure Route | First Aid Measure |

| Inhalation | Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical help. |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |

Storage and Disposal

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong acids and bases. Disposal should be carried out by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing, in accordance with local regulations.

Experimental Protocols

This compound is a widely used reagent in analytical chemistry for the spectrophotometric determination of heavy metals due to its ability to form chelates with metal ions.

Spectrophotometric Determination of Germanium (IV)

This protocol is adapted from a general procedure for the determination of Germanium (Ge) in a sample.

Reagents:

-

Standard Germanium (IV) solution

-

This compound solution in N,N-dimethylformamide (DMF)

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene

Procedure:

-

Place an aliquot of the sample solution containing up to 50 µg of Ge(IV) in a 100-ml separating funnel.

-

Add concentrated HCl to achieve a final concentration of 8-9.5 M.

-

Extract the Germanium tetrachloride (GeCl₄) by adding 10 ml of toluene and shaking mechanically for 5 minutes.

-

Wash the toluene extract with 10 ml of 8-9.5 M HCl.

-

Transfer 3 ml of the extract to a 10-ml calibrated flask.

-

Add 2 ml of the this compound solution in DMF.

-

Dilute to the 10 ml mark with DMF.

-

Measure the absorbance at the maximum absorption wavelength of the Ge(IV)-PF complex, which is 525 nm.

Purification of this compound

For high-purity applications, commercial this compound can be further purified.

Method 1: Recrystallization

-

Dissolve the crude this compound in warm, acidified ethanol.

-

Induce recrystallization by the addition of ammonia.

Method 2: Soxhlet Extraction

-

Place 1g of crude this compound in a Soxhlet apparatus.

-

Extract with 50 mL of ethanol for 10 hours to remove impurities.

-

The purity can be verified by paper electrophoresis.

Visualizations

General Laboratory Workflow for Handling this compound

Caption: Safe handling workflow for this compound in a laboratory setting.

Spectrophotometric Determination Workflow

Caption: Experimental workflow for Germanium quantification using this compound.

First Aid Decision Tree

Caption: Decision tree for first aid response to this compound exposure.

References

- 1. CAS 975-17-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 975-17-7 [chemicalbook.com]

- 3. Cas 975-17-7,this compound | lookchem [lookchem.com]

- 4. Improvements to the spectrophotometric determination of germanium with this compound - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. inis.iaea.org [inis.iaea.org]

A Technical Guide to the Historical Synthesis of Phenylfluorone

For researchers, scientists, and professionals in drug development, understanding the foundational synthesis methods of key chemical compounds is paramount. Phenylfluorone (9-phenyl-2,3,7-trihydroxy-6-fluorone), a significant member of the xanthene dye family, has historical roots deeply embedded in the development of synthetic colorants. This technical guide provides an in-depth exploration of the core historical methods for synthesizing this compound, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Introduction to this compound and its Historical Context

This compound, also known under names such as Fluorone Black, is a trihydroxy-xanthene derivative notable for its use as a chromogenic agent in analytical chemistry, particularly for the spectrophotometric determination of metals. Its synthesis is historically analogous to that of fluorescein, which was first prepared by Adolf von Baeyer in 1871 through the condensation of resorcinol and phthalic anhydride.[1] While the precise first synthesis of this compound is less singularly documented, the established principles of xanthene dye synthesis from the late 19th and early 20th centuries provide a clear framework for its historical preparation.

The core historical method for synthesizing this compound involves the acid-catalyzed condensation of a substituted phenol, specifically hydroxyhydroquinone (1,2,4-trihydroxybenzene), with benzaldehyde. This reaction follows the general principles of Friedel-Crafts-type acylations and subsequent cyclization to form the characteristic xanthene core.

Core Synthesis Methodology: Acid-Catalyzed Condensation

The primary historical route to this compound is the condensation reaction between two key precursors: hydroxyhydroquinone and benzaldehyde. This reaction is typically facilitated by a strong acid catalyst, which acts as a dehydrating agent and promotes the electrophilic aromatic substitution required for the formation of the dye's backbone.

A plausible historical synthesis can be conceptualized as a two-step process, which has been reported to achieve an efficiency of approximately 80%.[2] The first step involves the initial condensation of the reactants to form an intermediate, followed by a cyclization and dehydration step to yield the final this compound product.

Experimental Protocol: A Representative Historical Synthesis

The following protocol is a representative method based on the known historical syntheses of analogous xanthene dyes. It should be noted that precise historical records with this level of detail are scarce, and this protocol represents a likely reconstruction of the methodologies used.

Materials:

-

Hydroxyhydroquinone (1,2,4-trihydroxybenzene)

-

Benzaldehyde

-

Concentrated Sulfuric Acid (as catalyst and dehydrating agent)

-

Ethanol (for purification)

-

Sodium Hydroxide (for workup)

-

Hydrochloric Acid (for workup)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of hydroxyhydroquinone (2 molar equivalents) and benzaldehyde (1 molar equivalent) is prepared.

-

Catalyst Addition: Concentrated sulfuric acid is slowly added to the reaction mixture with constant stirring. The amount of acid used is typically sufficient to act as both a catalyst and a solvent.

-

Heating and Reaction: The mixture is heated to a temperature in the range of 120-150°C for several hours. The progress of the reaction would have been monitored by observing the color change of the reaction mixture, which deepens as the dye is formed.

-

Reaction Quench and Workup: After the reaction is deemed complete, the mixture is cooled to room temperature and then carefully poured into a large volume of cold water. This step precipitates the crude this compound.

-

Neutralization and Isolation: The acidic aqueous mixture is neutralized with a solution of sodium hydroxide. The precipitated solid is then collected by filtration and washed with water to remove any remaining acid and unreacted starting materials.

-

Purification: The crude product is further purified by recrystallization from a suitable solvent, such as acidified ethanol.[3] The crude material can also be purified by Soxhlet extraction with ethanol to remove impurities.[3]

Quantitative Data Summary

The following table summarizes the typical quantitative data for the historical synthesis of this compound. It is important to note that these values are representative and would have varied based on the specific laboratory conditions and the purity of the starting materials.

| Parameter | Value | Notes |

| Reactant Ratio | 2:1 (Hydroxyhydroquinone:Benzaldehyde) | A molar excess of the phenol component is common in such condensations. |

| Catalyst | Concentrated Sulfuric Acid | Zinc chloride was also a common catalyst for similar reactions.[1] |

| Reaction Temperature | 120-150°C | Higher temperatures can lead to charring and reduced yields. |

| Reaction Time | 2-6 hours | Monitored by visual inspection of color change. |

| Yield | ~80% | Reported for a two-step synthesis. |

Visualizing the Synthesis Pathway

To better illustrate the logical flow of the historical synthesis of this compound, the following diagrams have been created using the DOT language.

Caption: Experimental workflow for the historical synthesis of this compound.

Caption: Simplified signaling pathway of the this compound synthesis reaction.

Conclusion

References

Methodological & Application

Phenylfluorone: A Versatile Chromogenic Reagent for Spectrophotometric Determination of Heavy Metals

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylfluorone (9-phenyl-2,3,7-trihydroxy-6-fluorone) is a highly sensitive organic reagent widely employed in the spectrophotometric determination of trace amounts of various heavy metals.[1][2][3][4] Its utility stems from its ability to form stable, intensely colored complexes with metal ions in solution, allowing for their quantification using UV-Vis spectrophotometry.[2] This application note provides detailed protocols for the determination of Germanium (Ge), Molybdenum (Mo), and Tin (Sn) using this compound, summarizing key quantitative data and outlining experimental workflows.

Principle of Reaction

This compound reacts with heavy metal ions in an appropriate chemical environment to form a colored complex. The intensity of the color, which is directly proportional to the concentration of the metal ion, is measured by a spectrophotometer at the wavelength of maximum absorbance (λmax). The general principle involves the formation of a metal-ligand complex, which can be represented by the following logical relationship:

Caption: Logical relationship of metal determination using this compound.

Quantitative Data Summary

The following table summarizes the key analytical parameters for the spectrophotometric determination of Germanium, Molybdenum, and Tin using this compound.

| Heavy Metal | Wavelength of Maximum Absorbance (λmax) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Linearity Range (µg/mL) | pH / Acidity Condition |

| Germanium (Ge) | 525 nm | 7.08 x 10⁴ | Up to 0.5 µg/mL (in the described protocol) | 8 - 9.5 M HCl (for extraction) |

| Molybdenum (Mo) | 526 nm | 1.05 x 10⁵ | 0.02 - 0.14 µg/mL | 0.1 M HCl |

| Tin (Sn) | 525 nm | Not explicitly stated, but high sensitivity reported. | 0.3 - 3.0 µg (in the described procedure) | pH 1.0 |

Experimental Protocols

Spectrophotometric Determination of Germanium (Ge)

This protocol is based on the extraction of Germanium(IV) chloride and subsequent complexation with this compound in a non-aqueous medium.

Reagents:

-

Standard Germanium Solution (200 µg/mL): Dissolve 0.1441 g of pure Germanium(IV) oxide in a solution containing 5 g of sodium hydroxide in 50 mL of doubly distilled water by boiling. After cooling, dilute to the mark in a 500 mL volumetric flask with doubly distilled water.

-

This compound (PF) Solution: Prepare a suitable concentration of this compound in N,N-dimethylformamide (DMF).

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene

Procedure:

-

Transfer an aliquot of the sample solution containing up to 50 µg of Ge(IV) into a 100-mL separating funnel.

-

Add concentrated hydrochloric acid to achieve a final concentration of 8-9.5 M.

-

Add 10 mL of toluene and shake mechanically for 5 minutes to extract the Germanium tetrachloride.

-

Wash the organic extract once with 10 mL of 8-9.5 M HCl.

-